5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-6,12-dihydrobenzo[c]acridin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-19(2)11-14-17(12-7-3-5-9-15(12)19)20-16-10-6-4-8-13(16)18(14)21/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMUQJAMVNVXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C3=CC=CC=C31)NC4=CC=CC=C4C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319666 | |
| Record name | NSC349043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22776-58-5 | |
| Record name | NSC349043 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC349043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIHYDRO-5,5-DIMETHYLBENZ(C)ACRIDIN-7-(12H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Systematic Approaches to 5,5 Dimethyl 6,12 Dihydrobenzo C Acridin 7 One
Strategic Disconnections and Retrosynthetic Analysis for the 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one Scaffold
A retrosynthetic analysis of the this compound scaffold reveals a convergent and efficient synthetic strategy. The core of this approach lies in recognizing the final structure as a product of a multicomponent reaction, a hallmark of modern synthetic efficiency.
The primary disconnection breaks the acridinone (B8587238) core at the C-N and C-C bonds formed during the final cyclization step. This leads back to a key intermediate, which is the product of a Michael addition. This intermediate, in turn, can be disconnected into its constituent synthons: 1-naphthylamine (B1663977) and a 2-arylidene-5,5-dimethyl-1,3-cyclohexanedione. The latter is an α,β-unsaturated ketone, readily formed via a Knoevenagel condensation between an aromatic aldehyde and 5,5-dimethyl-1,3-cyclohexanedione (dimedone).
This three-component disconnection strategy is highly advantageous as it allows for the construction of the complex tetracyclic system from simple, commercially available starting materials in a single synthetic operation. This approach is not only atom-economical but also allows for facile diversification of the final product by simply varying the aldehyde component.
Exploration of Precursor Chemistry and Starting Materials for Benzo[c]acridinone Synthesis
The primary synthetic route to this compound and its derivatives relies on a one-pot, three-component condensation reaction. The key precursors for this synthesis are:
1-Naphthylamine : This provides the naphthalene (B1677914) and the nitrogen atom for the acridine (B1665455) core. Its reactivity and substitution pattern are crucial for the regioselectivity of the final cyclization.
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) : This β-dicarbonyl compound provides the dimethylated cyclohexenone portion of the final structure. The gem-dimethyl group is a characteristic feature of the target molecule.
An Aromatic Aldehyde : While the parent compound does not have a substituent at the 7-position, the general synthesis often employs an aromatic aldehyde. In the synthesis of the unsubstituted core, formaldehyde (B43269) or a formaldehyde equivalent would be used. The aldehyde's carbonyl group is the electrophilic center that initiates the condensation cascade.
The selection of these precursors is guided by their commercial availability, reactivity, and their direct incorporation into the target scaffold, making the synthesis highly convergent and efficient.
Detailed Reaction Mechanisms and Mechanistic Pathways in the Formation of this compound
Cyclization Reactions and Condensation Strategies
The reaction mechanism proceeds through a well-defined sequence of acid-catalyzed steps:
Knoevenagel Condensation : The reaction is initiated by the acid-catalyzed condensation between the aromatic aldehyde and the active methylene (B1212753) group of dimedone. This step forms a 2-arylidene-5,5-dimethyl-1,3-cyclohexanedione intermediate, an α,β-unsaturated carbonyl compound.
Michael Addition : The amino group of 1-naphthylamine then acts as a nucleophile and undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of the enone intermediate. This step forms a new C-N bond and creates a larger, acyclic intermediate.
Intramolecular Cyclization and Dehydration : The final step involves an intramolecular cyclization. The enolic form of the remaining ketone on the dimedone moiety attacks the electron-rich C2 position of the naphthalene ring, followed by dehydration to form the final, stable tetracyclic aromatic system. This cyclization is an example of an electrophilic aromatic substitution.
This sequence of condensation and cyclization reactions provides a robust and high-yielding pathway to the desired benzo[c]acridinone core.
Metal-Catalyzed Approaches and Organocatalysis in Synthesis
While the classic synthesis is often acid-catalyzed, a variety of modern catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of the reaction.
Metal-Catalyzed Approaches : Several solid acid catalysts, which can be considered chemocatalysts, have been employed. These include:
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) : This nanoporous silica-based catalyst provides a high surface area and acidic sites for efficient catalysis under solvent-free conditions. researchgate.net
Acid-decorated magnetic dendrimers (e.g., Fe3O4@SiO2@TAD-G2-SO3H) : These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling.
In the broader context of acridinone synthesis, transition metals like palladium have been used in reductive annulation reactions to construct the acridinone core from different precursors, such as 2-nitrobenzaldehydes and resorcinols. While not directly applied to the three-component synthesis of the target compound, these methods highlight the versatility of metal catalysis in forming the acridinone scaffold.
Organocatalysis : The use of small organic molecules as catalysts has also been explored. L-proline has been reported as an effective organocatalyst for the one-pot synthesis of related tetrahydrobenzo[c]acridin-8(7H)-ones. The proposed mechanism involves the activation of the aldehyde by the acidic part of L-proline and the activation of the β-dicarbonyl compound by the basic nitrogen atom, facilitating the initial Knoevenagel condensation. Chiral phosphoric acids have also been utilized in enantioselective Hantzsch reactions to produce enantio-enriched dihydropyridines, a principle that could be extended to create chiral derivatives of the benzo[c]acridinone scaffold. nih.gov
| Catalyst Type | Specific Example | Key Advantages |
|---|---|---|
| Heterogeneous Solid Acid | SBA-Pr-SO3H | High efficiency, reusability, solvent-free conditions |
| Magnetic Nanocatalyst | Fe3O4@SiO2@TAD-G2-SO3H | Easy magnetic separation and recycling |
| Organocatalyst | L-proline | Mild reaction conditions, metal-free |
| Organocatalyst | Chiral Phosphoric Acid | Potential for enantioselective synthesis |
Green Chemistry Principles Applied to the Synthesis of the Compound
Many of the modern synthetic methodologies for this compound align well with the principles of green chemistry.
Atom Economy : The one-pot, three-component synthesis is inherently atom-economical, as the majority of the atoms from the starting materials are incorporated into the final product.
Use of Safer Solvents and Conditions : Several reported procedures are performed under solvent-free conditions, significantly reducing the use of volatile organic compounds. researchgate.net When solvents are used, greener options like ethanol-water mixtures are often employed.
Catalysis : The use of catalysts, particularly recyclable heterogeneous catalysts like SBA-Pr-SO3H and magnetic nanocatalysts, is a key green feature. researchgate.netsemanticscholar.org These catalysts can be easily recovered and reused, minimizing waste.
Energy Efficiency : Some methods utilize microwave irradiation or ultrasound irradiation to accelerate the reaction, which can be more energy-efficient than conventional heating.
These approaches demonstrate a commitment to developing more sustainable and environmentally benign synthetic routes to this important class of compounds.
Regioselectivity and Stereochemical Control in the Synthesis of Related Dimethyl-dihydroacridinones
Regioselectivity : A key aspect of the synthesis of benzo[c]acridinones from 1-naphthylamine is the regioselectivity of the final intramolecular cyclization. The reaction predominantly yields the benzo[c]acridine isomer rather than the benzo[a]acridine isomer. This selectivity can be attributed to the electronic properties of the naphthalene ring system and the steric environment of the reaction intermediate. The C2 position of the naphthalene ring in the Michael adduct intermediate is more electron-rich and sterically accessible for the intramolecular electrophilic attack by the enolized ketone compared to the C8 position, thus favoring the formation of the [c]-fused ring system.
Stereochemical Control : The parent compound, this compound, is achiral and therefore does not present issues of stereochemical control. However, if a substituted aldehyde is used in the synthesis, a stereocenter is created at the 7-position. In most of the reported syntheses, this results in a racemic mixture.
Synthetic Strategies for Analogs and Structural Modifications of the this compound Core
The core structure of this compound offers numerous opportunities for structural modification to generate a diverse library of analogs. These modifications can be broadly categorized into variations of the starting materials in multi-component reactions and subsequent functionalization of the formed benzo[c]acridine skeleton.
One of the most efficient and versatile methods for the synthesis of the benzo[c]acridine core is the one-pot, three-component condensation reaction. This approach typically involves the reaction of an aromatic amine (such as 1-naphthylamine), an aldehyde, and a 1,3-dicarbonyl compound (like 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone). The choice of these three components directly influences the substitution pattern of the resulting benzo[c]acridin-7-one analog.
Table 1: Examples of Starting Materials for the Synthesis of this compound Analogs via Three-Component Reaction
| Aromatic Amine | Aldehyde | 1,3-Dicarbonyl Compound | Potential Analog Feature |
| 1-Naphthylamine | Substituted Benzaldehydes | 5,5-dimethyl-1,3-cyclohexanedione | Aryl group at position 7 |
| Substituted Naphthylamines | Benzaldehyde | 5,5-dimethyl-1,3-cyclohexanedione | Substituents on the benzo portion of the core |
| 1-Naphthylamine | Aliphatic Aldehydes | 5,5-dimethyl-1,3-cyclohexanedione | Alkyl group at position 7 |
| 1-Naphthylamine | Benzaldehyde | 1,3-Cyclohexanedione | Absence of gem-dimethyl group at position 5 |
By varying the aldehyde component, a wide range of aryl or alkyl substituents can be introduced at the 7-position of the benzo[c]acridine core. The use of substituted naphthylamines or different cyclic 1,3-diones allows for further diversification of the molecular structure.
Beyond the initial synthesis, structural modifications can be achieved through various chemical transformations on the pre-formed this compound core. N-alkylation at the 12-position is a common modification that has been explored. For instance, 12-N-methylated derivatives of 5,6-dihydrobenzo[c]acridines have been synthesized and studied.
Another approach to creating analogs involves more complex multi-step syntheses. For example, novel tetracyclic acridone (B373769) derivatives with fused piperazine (B1678402) rings have been synthesized starting from quinoxaline. This multi-step process involves reduction, protection, coupling, hydrolysis, and cyclization to build the complex heterocyclic system. While more labor-intensive, this strategy allows for the introduction of diverse functionalities and the creation of unique molecular architectures.
The synthesis of 7-arylbenzo[c]acridine-5,6-diones represents another class of analogs. These can be prepared via a one-pot domino protocol from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines, often using an acid catalyst like p-toluenesulfonic acid.
Scalability Considerations for Laboratory-Scale Synthesis of this compound
Scaling up the synthesis of this compound and its analogs from milligram to multi-gram or even kilogram laboratory scale presents several challenges that need to be carefully considered. While specific process development data for this particular compound is not extensively detailed in publicly available literature, general principles of scaling up chemical syntheses, particularly for multi-component reactions and heterocyclic compounds, can be applied.
One of the primary advantages of the one-pot, three-component synthesis of the benzo[c]acridine core is its inherent efficiency, which can be favorable for scalability. These reactions often proceed with high atom economy and can sometimes be performed under solvent-free conditions, reducing the volume of reagents and simplifying workup procedures.
Table 2: Key Considerations for Laboratory-Scale Synthesis of this compound
| Parameter | Small-Scale (mg) | Larger-Scale (g to kg) | Considerations |
| Reaction Conditions | Often flexible with heating methods (e.g., heating mantle, oil bath). | Precise temperature control is crucial. Exothermic reactions may require cooling. | Potential for localized overheating leading to side products or decomposition. |
| Reagent Addition | Can be added all at once. | May require controlled addition to manage reaction rate and temperature. | Rapid addition of all reagents at once on a larger scale can lead to an uncontrolled exotherm. |
| Mixing | Magnetic stirring is usually sufficient. | Mechanical stirring is often necessary for efficient mixing of heterogeneous mixtures or viscous solutions. | Inefficient mixing can lead to poor heat transfer, localized concentration gradients, and lower yields. |
| Solvent Volume | Relatively high solvent-to-reagent ratio may be used. | Minimizing solvent volume is often desirable for economic and environmental reasons. | Higher concentrations can affect reaction kinetics, solubility of intermediates and products, and may require more efficient stirring. |
| Product Isolation | Simple filtration and washing. | May require larger filtration apparatus (e.g., Buchner funnel with vacuum). Recrystallization for purification may be more challenging. | Handling larger volumes of solids and solvents. Ensuring efficient removal of impurities during washing and recrystallization. |
| Purification | Column chromatography is a common and effective method. | Column chromatography can be cumbersome and expensive for large quantities. Recrystallization is often the preferred method. | Finding a suitable recrystallization solvent system that provides good recovery and high purity. The use of large volumes of solvent for chromatography can be a significant cost and waste factor. |
| Safety | Standard laboratory safety precautions. | Enhanced safety measures are required, including consideration of runaway reactions, proper ventilation for larger solvent volumes, and safe handling of larger quantities of chemicals. | The potential hazards associated with the reaction are magnified at a larger scale. |
For multi-component reactions leading to benzo[c]acridine derivatives, the use of heterogeneous or reusable catalysts can be advantageous for scalability as it simplifies the purification process. The catalyst can be easily removed by filtration, avoiding tedious workup procedures.
Microwave-assisted synthesis, while often providing rapid reaction times and high yields on a small scale, can present significant challenges for scaling up to the kilogram level due to the limitations of microwave penetration depth and the design of large-scale microwave reactors.
Advanced Spectroscopic and Crystallographic Elucidation of 5,5 Dimethyl 6,12 Dihydrobenzo C Acridin 7 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's three-dimensional structure and dynamics.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dihydroacridine ring, and the singlet for the two equivalent methyl groups. The aromatic region would display a complex pattern of multiplets corresponding to the protons on the benzo and phenyl rings of the acridine (B1665455) system. The gem-dimethyl groups at the C5 position would yield a characteristic sharp singlet, integrating to six protons, likely in the upfield region (around 1.0-1.5 ppm). The methylene protons at C6 would appear as a singlet integrating to two protons.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The carbonyl carbon (C7) would be readily identifiable by its characteristic downfield chemical shift (typically >170 ppm). The quaternary carbon C5 bearing the dimethyl groups would also have a distinct chemical shift.
To assign these signals definitively, a series of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It would be crucial for tracing the connectivity of protons within the individual aromatic rings. lookchem.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the direct assignment of protonated carbons by linking the already identified proton signals to their corresponding carbon signals. lookchem.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, correlations from the methyl protons to the C5 and C6 carbons, and from the C6 methylene protons to the C5, C7, and aromatic carbons would confirm the core structure. lookchem.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY data would be critical for confirming stereochemical details and the spatial arrangement of the rings. For example, correlations between the methyl protons and nearby aromatic protons would help define the conformation of the dihydroacridine ring relative to the rest of the molecule. lookchem.com
Table 1: Predicted ¹H and ¹³C NMR Assignments for 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one (Note: These are hypothetical chemical shift ranges based on related structures. Actual values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 5-CH₃ | 1.2 - 1.5 (s, 6H) | 25 - 35 | C-5, C-6 |
| C-6H₂ | 2.5 - 3.0 (s, 2H) | 35 - 45 | C-5, C-7, C-6a, C-12b |
| Aromatic-H | 7.0 - 8.5 (m) | 120 - 150 | Correlations to adjacent and remote carbons |
| C-5 | - | 30 - 40 | 5-CH₃, C-6H₂ |
| C-7 | - | >170 | C-6H₂, Aromatic-H |
Interactive Data Table: Click on a cell to highlight related information.
The dihydroacridine ring system is not perfectly planar and can exist in different conformations. In many dihydroacridine derivatives, the central ring adopts a boat-like conformation, and these systems can undergo a ring inversion process. chemnet.com
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. If a conformational exchange process, such as ring inversion, is occurring at a rate comparable to the NMR timescale, changes in the spectra can be observed as the temperature is lowered. At higher temperatures, if the inversion is fast, averaged signals are observed. As the temperature is decreased, the rate of inversion slows, leading to signal broadening and eventual decoalescence into separate signals for the non-equivalent protons in the "frozen" conformers at low temperatures. Such a study on this compound could reveal the energy barrier for the inversion of the dihydroacridine ring. chemnet.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₉H₁₇NO), the expected exact mass can be calculated with high precision.
Table 2: Calculated Exact Mass for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₉H₁₈NO⁺ | 276.1383 |
| [M+Na]⁺ | C₁₉H₁₇NNaO⁺ | 298.1202 |
| [M]⁺˙ | C₁₉H₁₇NO⁺˙ | 275.1305 |
An HRMS experiment would be expected to yield a measured mass that matches one of these calculated values to within a few parts per million (ppm), thus confirming the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this molecule, characteristic fragmentation pathways would likely involve:
Loss of a methyl group (•CH₃, 15 Da) from the molecular ion.
Loss of the dimethylated ring portion.
Cleavage adjacent to the carbonyl group.
Retro-Diels-Alder reactions in the dihydroacridine ring.
Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying specific functional groups. vscht.czpg.edu.pl
For this compound, the IR spectrum is expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone (C=O) group. This is one of the most diagnostic peaks in the spectrum.
N-H Stretch: A moderate band around 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine within the dihydroacridine ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz
C=C Stretches: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.
Fingerprint Region: The region below 1400 cm⁻¹ would contain a complex pattern of absorptions from C-H bending, C-N stretching, and other skeletal vibrations, which are unique to the molecule.
Raman spectroscopy would provide complementary information. Aromatic C=C stretching bands are often strong in the Raman spectrum. The symmetric stretching of the non-polar gem-dimethyl group might also be more prominent in the Raman spectrum compared to the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The spectrum is characteristic of the chromophores present in the molecule. researchgate.netresearchgate.net
The extensive conjugated π-system of the benzo[c]acridine core constitutes a major chromophore. The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, is expected to exhibit multiple absorption bands.
π → π* Transitions: Intense absorption bands are predicted in the UV region (typically 250-400 nm) due to π → π* transitions within the fused aromatic system. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation.
n → π* Transitions: A weaker absorption band, potentially at a longer wavelength and sometimes submerged by the more intense π → π* bands, may be present due to the n → π* transition associated with the non-bonding electrons of the carbonyl oxygen and the nitrogen atom. rjptonline.org
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
While solution-state techniques like NMR provide invaluable data on molecular structure and conformation, X-ray crystallography offers the definitive determination of the atomic arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.
A successful single-crystal X-ray diffraction experiment would:
Determine Solid-State Conformation: Reveal the precise conformation of the dihydroacridine ring (e.g., boat, twist-boat) and the relative orientations of the fused rings.
Analyze Intermolecular Interactions: Elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the solid state. This could involve π-π stacking interactions between the aromatic rings of adjacent molecules and potential hydrogen bonding involving the N-H group and the carbonyl oxygen (N-H···O=C), which would organize the molecules into specific supramolecular architectures like chains or sheets.
The crystallographic data would represent the gold standard for the structural elucidation of this compound, providing a complete and high-resolution picture of its solid-state form. However, no such published data is currently available for this specific molecule. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable) and Conformational Insights
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules, providing valuable information on their absolute configuration and conformational features in solution. While this compound itself is an achiral molecule, the introduction of chirality into its structural framework would make its analogues amenable to study by CD spectroscopy. Chirality could be introduced into the benzo[c]acridin-7-one scaffold through several synthetic strategies, such as the incorporation of stereogenic centers or the generation of atropisomers.
Atropisomerism can arise from restricted rotation around a single bond, often due to steric hindrance, leading to stable, non-interconverting enantiomers. For instance, the introduction of bulky substituents at appropriate positions on the aromatic rings of the benzo[c]acridine system could create such rotational barriers. These chiral, non-racemic analogues would then be suitable for analysis by CD spectroscopy.
The CD spectrum of a chiral molecule is obtained by measuring the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which are directly related to the three-dimensional arrangement of atoms in the molecule. For chiral analogues of this compound, the electronic transitions associated with the extensive π-system of the fused aromatic rings would be expected to give rise to distinct CD signals.
The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the molecule's conformation. Therefore, CD spectroscopy can be a valuable tool for gaining insights into the preferred solution-phase conformations of chiral benzo[c]acridin-7-one derivatives. By comparing experimental CD spectra with those predicted by computational methods, such as time-dependent density functional theory (TD-DFT), it is possible to assign the absolute configuration of the enantiomers and to elucidate their conformational preferences.
In the context of related chiral heterocyclic systems, such as helicenes, CD spectroscopy has been instrumental in characterizing their helical structures and determining their enantiomeric purity. The principles applied in those studies would be directly applicable to the analysis of chiral benzo[c]acridin-7-one analogues. For example, the exciton (B1674681) chirality method could potentially be used if two or more chromophores are present in the molecule, where the sign of the coupled CD bands can be related to the spatial orientation of the chromophoric units.
While specific experimental CD data for chiral derivatives of this compound are not yet available in the literature, the foundational principles of CD spectroscopy suggest its significant potential for the stereochemical and conformational analysis of such compounds, should they be synthesized.
Computational Chemistry and Theoretical Investigations of 5,5 Dimethyl 6,12 Dihydrobenzo C Acridin 7 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for systems like benzo[c]acridine derivatives.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally signifies that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net This gap is also directly related to the molecule's electronic transitions and can be correlated with its UV-Vis absorption spectrum. For instance, calculations on the closely related isomer 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN) determined its electrochemical HOMO/LUMO levels and energy gap to understand its properties as an organic light-emitting diode (OLED) material. rsc.org
Table 1: Significance of Frontier Molecular Orbital Parameters
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. A higher energy value indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. A lower energy value indicates a better electron acceptor. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of electronegative atoms like oxygen or nitrogen. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one, the MEP surface would likely show a significant region of negative potential around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors.
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the theoretical absorption maxima (λmax). Studies on derivatives of the isomeric benzo[a]acridine system have used this approach to characterize their photophysical properties for applications in OLEDs. rsc.org
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm the molecular structure.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).
For molecules like benzo[c]acridine derivatives, MD simulations can explore their flexibility and preferred conformations in solution. In studies of related compounds designed as potential therapeutics, MD simulations are used to model the stability of the ligand-target complex, providing information on how the molecule behaves within a biological environment, such as the active site of an enzyme. nih.gov
Quantum Chemical Studies on Reactivity Descriptors and Reaction Pathway Predictions
From the calculated HOMO and LUMO energy values, a set of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These descriptors provide a more detailed picture of reactivity than the energy gap alone. researchgate.net
Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its character as an electrophile.
These parameters are invaluable for predicting how a molecule will behave in different chemical reactions and for comparing the reactivity across a series of related compounds.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud. |
| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from the equilibrium state. |
| Electronegativity | χ = -μ | The ability to attract electrons. |
| Chemical Softness | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |
In Silico Modeling of Molecular Interactions with Theoretical Targets
In silico techniques, particularly molecular docking, are essential for predicting how a molecule might interact with a biological target. This method computationally places a ligand (the molecule of interest) into the binding site of a macromolecule (like a protein or DNA) and scores the different poses based on their binding affinity.
The benzo[c]acridine scaffold is known to be a DNA-intercalating chromophore. Molecular modeling studies on 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have shown their ability to bind with high affinity and selectivity to G-quadruplex DNA structures, which are implicated in cancer. nih.gov These studies use docking to predict the binding mode, often showing the planar acridine (B1665455) ring stacking on the G-quartet surface of the DNA. nih.gov Similarly, related compounds have been docked into the active sites of enzymes like the kinesin spindle protein Eg5, a target in cancer therapy, to predict their inhibitory potential. nih.gov These computational models are crucial in structure-based drug design for prioritizing compounds for synthesis and biological evaluation.
Topological Analysis of Electron Density (e.g., Bader's QTAIM)
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies performing a topological analysis of the electron density, such as Bader's Quantum Theory of Atoms in Molecules (QTAIM), for the compound this compound. This type of analysis provides profound insights into the nature of chemical bonds and intermolecular interactions by examining the topology of the electron density distribution.
The QTAIM methodology is a powerful theoretical framework used to analyze the electron density (ρ(r)), a fundamental quantum mechanical observable. Key to this analysis is the identification of critical points in the electron density, where the gradient of the density is zero. These points are classified based on the curvature of the electron density, revealing the locations of atomic nuclei (nuclear critical points), the paths of chemical bonds (bond critical points), rings (ring critical points), and cages (cage critical points).
For a molecule like this compound, a QTAIM analysis would be expected to characterize the various types of chemical bonds present, including C-C, C-H, C-N, and C=O bonds. The properties of the electron density at the bond critical points (BCPs), such as the electron density itself (ρ(r_b)), its Laplacian (∇²ρ(r_b)), and the total energy density (H(r_b)), would provide quantitative measures of the bond strength and character. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ(r_b) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r_b) > 0).
Given the polycyclic and heterocyclic nature of this compound, a topological analysis could elucidate the extent of electron delocalization within the aromatic rings and the nature of the interactions involving the nitrogen and oxygen heteroatoms. However, without specific computational studies on this molecule, any discussion of its electron density topology remains speculative.
Future computational investigations employing density functional theory (DFT) or other high-level ab initio methods would be necessary to generate the electron density data required for a thorough QTAIM analysis of this compound. Such a study would provide valuable, detailed information about its electronic structure and bonding characteristics.
Molecular Interactions and Mechanistic Studies of 5,5 Dimethyl 6,12 Dihydrobenzo C Acridin 7 One in Preclinical Research Contexts
Investigation of Nucleic Acid Binding Mechanisms and Specificity
No published studies were identified that specifically investigate the nucleic acid binding mechanisms of 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one. Research on related benzo[c]acridine derivatives suggests that compounds of this class can interact with DNA, with some showing a preference for G-quadruplex structures over duplex DNA. nih.gov However, without specific experimental data for the target compound, it is not possible to detail its binding mode (e.g., intercalation or groove binding).
Spectroscopic Techniques for Binding Studies
There is no available data from spectroscopic techniques such as UV-Vis titration, fluorescence quenching, or circular dichroism (CD) that would characterize the binding of this compound to nucleic acids. For other acridinone (B8587238) derivatives, these methods have been used to confirm DNA interaction and determine binding constants. nih.gov
Biophysical Methods for Binding Kinetics and Thermodynamics
Information regarding the use of biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the binding kinetics and thermodynamics of this compound with nucleic acids is absent from the scientific literature.
Enzymatic Interaction and Inhibition Kinetics of Select Biological Targets in vitro
Specific data on the enzymatic interactions and inhibition kinetics for this compound are not documented. While the broader acridinone class is known to interact with enzymes such as topoisomerases, no studies have been published that detail such interactions for this particular compound. nih.gov
Characterization of Enzyme-Compound Binding Modes
There are no reports on the characterization of binding modes between this compound and any specific enzyme targets.
Structure-Activity Relationships (SAR) from a Mechanistic Perspective
While structure-activity relationship studies exist for various series of acridinone and benzo[c]acridine derivatives, a mechanistic SAR that specifically includes and analyzes this compound is not available. nih.govdntb.gov.ua
Cellular Uptake and Subcellular Localization Mechanisms in Cultured Cells
No studies detailing the cellular uptake and subcellular localization mechanisms of this compound in cultured cells have been published. Research on other fluorescent acridine (B1665455) derivatives has shown their potential application in cellular imaging, with localization observed in structures like lipid droplets and lysosomes, but this cannot be specifically attributed to the compound . rsc.org
Fluorescence Imaging for Intracellular Distribution
The inherent fluorescence of acridine scaffolds is a key feature that allows for their use in cellular imaging. While specific studies detailing the intracellular distribution of this compound are not extensively documented, the behavior of analogous fluorescent probes suggests that its localization would be observable using fluorescence microscopy. Generally, the distribution of such compounds is dictated by their physicochemical properties, including lipophilicity and charge. It is plausible that this compound would accumulate in specific organelles, a characteristic that is often leveraged in the design of targeted fluorescent probes. For instance, related compounds have been observed to localize within various cellular compartments, and it is anticipated that this compound would exhibit similar trackable behavior within live cells.
Modulation of Specific Molecular Pathways in Model Systems in vitro
The biological effects of acridine derivatives are often attributed to their ability to interact with and modulate the function of key cellular macromolecules, thereby impacting signaling pathways.
Interactions with Protein Targets and Signaling Components
Research on structurally similar 5,6-dihydrobenzo[c]acridine (B2594076) derivatives has revealed their potential to act as ligands for specific biological targets. For example, certain N-methylated derivatives of 5,6-dihydrobenzo[c]acridine have been shown to bind with high selectivity to the G-quadruplex DNA structure in the promoter region of the c-myc oncogene. nih.gov This interaction can stabilize the G-quadruplex and consequently down-regulate the transcription of the c-myc gene. nih.gov While it is not confirmed that this compound shares this specific target, its structural similarity suggests that it could potentially interact with nucleic acid structures or protein targets that possess appropriate binding pockets. The planar aromatic system is a common feature for intercalating agents and ligands that bind to flat surfaces on proteins or DNA.
| Potential Interaction Type | Example from Related Compounds | Potential Consequence |
| DNA Intercalation/Binding | Binding of 5,6-dihydrobenzo[c]acridine derivatives to c-myc G-quadruplex DNA nih.gov | Modulation of gene transcription |
| Protein Kinase Inhibition | - | Alteration of cellular signaling cascades |
| Enzyme Inhibition | - | Disruption of metabolic pathways |
Applications as a Fluorescent Probe for Biological System Studies
The fluorescent properties of the acridine core are central to the application of these molecules as probes in biological research. As a reporter molecule, the fluorescence of this compound could potentially be sensitive to its local microenvironment, such as polarity or pH, allowing it to report on the conditions within specific cellular compartments. As an imaging agent, its ability to permeate cells and localize to particular structures would enable the visualization of these structures. Although specific applications of this compound as a fluorescent probe are not yet detailed in the literature, the broader class of acridine derivatives is widely used for such purposes, including the detection of specific analytes and the imaging of cellular processes. nih.gov
| Potential Application | Principle of Operation | Example from Acridine Derivatives |
| Reporter Molecule | Fluorescence properties change in response to environmental factors (e.g., pH, ion concentration). | - |
| Imaging Agent | Accumulation in specific cellular organelles or tissues allows for their visualization. | Imaging of exogenous analytes in cells and organisms. nih.gov |
| Biosensor Component | Covalent attachment to a recognition element to detect a specific biomolecule. | - |
Advanced Applications and Emerging Research Avenues for 5,5 Dimethyl 6,12 Dihydrobenzo C Acridin 7 One Non Biological and Non Clinical
Development of the Compound as a Component in Optoelectronic Materials
The rigid, planar structure and inherent fluorescence of the acridine (B1665455) core make its derivatives highly suitable for optoelectronic applications. Research into structurally similar compounds, particularly isomers like benzo[a]acridines, highlights the potential of the 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one framework in the development of next-generation organic electronic devices.
Derivatives of the dihydroacridine and benzo[a]acridine core are recognized as promising materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving high-purity, deep-blue emission, which is crucial for ultra-high-definition displays. nih.govsigmaaldrich.com For instance, a novel chromophore based on 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) was designed for deep-blue emitting materials. nih.gov Functionalizing this core yielded bipolar emitters that exhibit narrow-band emissions in the deep-blue region with high fluorescence quantum efficiencies. nih.gov
One such derivative, 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN), when used in a doped OLED device, demonstrated an efficient deep-blue emission peaking at 437 nm with a small full width at half maximum (FWHM) of 41 nm. nih.gov This narrow emission is critical for achieving high color purity. nih.govresearchgate.net Furthermore, devices based on these materials have shown suppressed efficiency roll-off at high brightness, a significant challenge in OLED technology. nih.gov The good and balanced carrier transporting properties of these molecules contribute to lower turn-on voltages and stable external quantum efficiencies (EQEs). nih.gov Another study on acridine and naphthalene-fused chromophores also produced deep-blue emitters with narrowband spectra (FWHMs ≤ 45 nm) and achieved a maximum EQE of 5.17% with minimal efficiency roll-off. sigmaaldrich.com These findings strongly suggest that the this compound core could be similarly functionalized to create efficient emitters for OLEDs.
| Emitter | Peak Emission (nm) | FWHM (nm) | CIE Coordinates | Max. EQE (%) |
| BACN-based device | 437 | 41 | (0.153, 0.049) | N/A |
| NAPPI-based device | ≤ 434 | ≤ 45 | (0.153–0.155, 0.044–0.055) | 5.17 |
This table presents data for derivatives of the isomeric 12,12-dimethyl-7,12-dihydrobenzo[a]acridine, highlighting the potential of the benzoacridine core in OLEDs. nih.govsigmaaldrich.com
The photophysical properties of benzo[a]acridine derivatives have been characterized to understand their suitability as OLED emitters. Theoretical studies using DFT and TD-DFT on the BACN molecule found its maximum absorption in the near-UV range, with strong emission also in the near-UV. asianpubs.org The calculated Stokes shift values indicate good chemical stability, a desirable trait for device longevity. asianpubs.org The rigid, fused structure of these molecules helps to inhibit structural vibration in the excited state, contributing to the observed narrowband emissions. sigmaaldrich.com
Cyclic voltammetry measurements on BACN and a related compound, BAPCN, were used to determine their frontier molecular orbital energy levels. rsc.org The highest occupied molecular orbital (HOMO) for both was estimated to be -5.12 eV, while the lowest unoccupied molecular orbital (LUMO) levels were -2.32 eV and -2.45 eV, respectively. rsc.org These energy levels are crucial for designing efficient charge injection and transport layers in OLED devices. Understanding these fundamental properties allows for the rational design of new emitters based on the this compound scaffold to achieve targeted optoelectronic performance.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| BACN | -5.12 | -2.32 | 2.80 |
| BAPCN | -5.12 | -2.45 | 2.67 |
This table shows the electrochemical properties of two emitters based on the isomeric 12,12-dimethyl-7,12-dihydrobenzo[a]acridine core. rsc.org
Integration into Supramolecular Assemblies and Self-Assembled Systems
While direct applications of this compound in supramolecular assemblies are not yet widely reported, its structural characteristics make it an excellent candidate for such systems. Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. researchgate.net The planar, aromatic nature of the benzo[c]acridine core is conducive to π-π stacking interactions, a key driving force in the self-assembly of many organic molecules.
The integration of fluorescent molecules like benzo[c]acridine derivatives into supramolecular structures could lead to materials with novel photophysical properties. These assemblies can be used to influence reaction chemistry, selectively encapsulate small molecules, or create new nanodevices. researchgate.net The dynamic nature of these systems, where components can assemble and disassemble, allows for the creation of responsive materials. The fluorescence of the benzo[c]acridin-7-one moiety could be modulated by guest binding or changes in the assembly's structure, paving the way for its use in sensors or smart materials.
Role in Catalysis or Asymmetric Synthesis as a Ligand or Organocatalyst
The benzo[c]acridine framework has been explored as a versatile scaffold for the development of specialized ligands. Research has shown that both N-methylated and non-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives can be synthesized to act as highly selective ligands that bind to specific DNA structures like G-quadruplexes. nih.gov This demonstrates the ability of the benzo[c]acridine core to participate in specific molecular recognition events, a fundamental requirement for a catalyst or ligand.
In the field of asymmetric synthesis, the development of chiral ligands is paramount. Recently, a chiral dinitrogen ligand was successfully used in an asymmetric Catellani reaction to construct C–N axially chiral compounds, which are valuable scaffolds in advanced materials and organic synthesis. mdpi.com This highlights the potential for chiral versions of benzo[c]acridine derivatives to serve as ligands in transition metal catalysis, enabling the synthesis of enantiomerically pure products. The synthesis of various tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been achieved using heterogeneous catalysts, indicating the stability of the core structure under catalytic conditions. researchgate.netscielo.org.mx The rigid structure of this compound could be modified to incorporate coordinating groups, transforming it into a bidentate or tridentate ligand for asymmetric metal-catalyzed reactions.
Exploration in Sensor Technology for Specific Analytes (e.g., pH, metal ions)
The inherent fluorescence of the acridine skeleton makes it an attractive platform for the development of chemosensors. Fluorescent sensors operate by changing their emission properties—such as intensity, wavelength, or lifetime—upon binding to a specific analyte. researchgate.net This provides a highly sensitive and often visual method for detection.
Derivatives of acridine have been successfully employed as fluorescent probes for various applications. For example, specific acridine derivatives have been shown to be sensitive to changes in environmental polarity. rsc.org Other fluorescent probes based on pyridine (B92270) and benzoxazole (B165842) have been designed for the selective detection of metal ions, including toxic heavy metals like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺, as well as biologically relevant ions like Zn²⁺ and Cd²⁺. mdpi.commdpi.com The mechanism often involves a photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) process, where the binding of the metal ion alters the electronic structure of the fluorophore and "switches on" the fluorescence. mdpi.com Given these precedents, this compound could be functionalized with specific binding sites (receptors) to create selective and sensitive fluorescent sensors for pH, metal ions, or other small molecules.
Potential in Advanced Analytical Methodologies for Trace Detection
Building on their utility as sensors, acridine derivatives are being developed for highly sensitive analytical methods capable of trace detection. A compelling example is a novel fluorescent probe based on a complex tetrahydroacridine derivative designed for the rapid and specific detection of hydrazine (B178648) (N₂H₄), a highly toxic and environmentally hazardous chemical. nih.gov
This probe demonstrated exceptional performance, with a very low limit of detection of 7.5 nM and a large Stokes shift (the separation between absorption and emission maxima) of over 150 nm, which is beneficial for reducing self-absorption and improving signal-to-noise ratio. nih.gov The probe was successfully applied to detect hydrazine in different types of soil samples, showcasing its robustness and adaptability to complex environmental matrices. nih.gov This work provides a strong proof-of-concept for the application of the benzo[c]acridine scaffold in developing advanced analytical tools for environmental monitoring and trace analyte detection. The high sensitivity and specificity of such fluorescent probes make them powerful alternatives to more complex and time-consuming analytical techniques.
Conclusion and Future Directions in the Academic Research of 5,5 Dimethyl 6,12 Dihydrobenzo C Acridin 7 One
Summary of Current Academic Understanding and Knowledge Gaps
The current academic understanding of 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one is primarily foundational, based on its structural classification. The core scaffold, a dihydrobenzo[c]acridin-7-one, is a polycyclic aromatic hydrocarbon containing a nitrogen atom, which imparts it with unique electronic and chemical properties. The presence of the dimethyl groups at the 5-position introduces steric hindrance and alters the electronic landscape of the molecule compared to its unsubstituted parent structure.
A significant knowledge gap exists in the dedicated academic research for this specific compound. While general synthetic methodologies for benzo[c]acridine derivatives are known, often involving one-pot, three-component condensation reactions, the specific synthesis and characterization of this compound are not widely reported in peer-reviewed literature. researchgate.netresearchgate.net Furthermore, there is a notable absence of detailed spectroscopic and computational data for this molecule. Commercial suppliers list the compound, confirming its existence, but often without providing detailed analytical data. sigmaaldrich.comsigmaaldrich.com
Key Knowledge Gaps:
Validated Synthetic Routes: Lack of detailed, optimized, and high-yield synthetic protocols specifically for this compound.
Spectroscopic Characterization: Absence of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, Mass Spectrometry) in the public domain.
Physicochemical Properties: Limited to no information on properties such as solubility, melting point, and crystal structure.
Reactivity and Stability: The chemical reactivity and stability of the compound under various conditions have not been systematically studied.
Electronic and Photophysical Properties: The electronic structure, HOMO/LUMO levels, and any potential fluorescent or phosphorescent properties remain unexplored.
Projections for Future Research Directions in Synthetic Chemistry
Future research in the synthetic chemistry of this compound is poised for significant advancements. Building upon established methods for related acridine (B1665455) derivatives, several promising avenues can be explored.
One of the primary focuses will likely be the development and optimization of efficient synthetic routes. The exploration of one-pot, multi-component reactions, which are known for their atom economy and procedural simplicity, could be a key area of investigation. researchgate.netresearchgate.net For instance, a potential synthetic strategy could involve the condensation of a suitable naphthalene-based amine, an aldehyde, and dimedone, a common precursor for the dimethylated cyclohexanone moiety.
Potential Synthetic Research Areas:
Catalyst Screening: Investigating a range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, to improve reaction yields and reduce reaction times.
Reaction Condition Optimization: Systematic studies on the effects of solvent, temperature, and reactant stoichiometry to establish optimal synthetic conditions.
Green Chemistry Approaches: The development of more environmentally benign synthetic methods, such as using solvent-free conditions or recyclable catalysts.
Derivative Synthesis: Once a reliable synthetic route is established, the synthesis of a library of derivatives with substitutions on the aromatic rings could be pursued to modulate the compound's properties for various applications.
Outlook on Advanced Spectroscopic and Computational Research
A crucial next step in the academic study of this compound will be its thorough characterization using advanced spectroscopic and computational methods. These studies are essential for understanding the molecule's structure, electronic properties, and potential behavior in different environments.
Spectroscopic and Computational Research Projections:
| Technique | Projected Research Focus | Expected Insights |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. | Unambiguous determination of the chemical structure and connectivity of atoms. |
| Infrared (IR) Spectroscopy | Analysis of vibrational modes. | Identification of functional groups (e.g., C=O, N-H) and confirmation of the molecular structure. |
| UV-Visible Spectroscopy | Investigation of electronic transitions. | Determination of the absorption and emission properties, providing insights into the electronic structure. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS). | Precise determination of the molecular weight and elemental composition. |
| X-ray Crystallography | Single-crystal X-ray diffraction. | Definitive determination of the three-dimensional molecular structure and intermolecular interactions in the solid state. |
| Computational Chemistry (DFT) | Density Functional Theory calculations. | Prediction of molecular geometry, electronic structure (HOMO/LUMO), spectroscopic properties, and reactivity. |
Perspectives on Novel Non-Clinical and Non-Biological Applications
While the biological activities of many acridine derivatives have been explored, the strict focus on non-clinical and non-biological applications for this compound opens up intriguing possibilities in materials science and organic electronics. The rigid, planar structure of the benzo[c]acridine core suggests potential for applications where molecular stacking and charge transport are important.
Research on structurally related benzo[a]acridine derivatives has shown their potential as deep-blue emitting chromophores for Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netscispace.com This suggests that this compound and its derivatives could also be investigated for their electroluminescent properties.
Potential Non-Clinical Application Areas:
Organic Electronics: As a building block for organic semiconductors, potentially for use in organic field-effect transistors (OFETs) or as a host material in OLEDs.
Fluorescent Probes and Sensors: The acridine core is known to exhibit fluorescence. Modifications to the structure could lead to the development of chemosensors for the detection of specific ions or molecules.
Photocatalysis: The conjugated π-system of the molecule suggests it could be explored as an organic photocatalyst for various chemical transformations.
Dye Chemistry: Investigation of its properties as a dye or pigment, given the chromophoric nature of the acridine scaffold.
Interdisciplinary Research Opportunities
The exploration of this compound offers numerous opportunities for interdisciplinary collaboration.
Synthetic Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and synthesize novel derivatives with tailored electronic and photophysical properties for applications in organic electronics.
Spectroscopy and Computational Chemistry: Experimental spectroscopists and computational chemists can work together to provide a comprehensive understanding of the molecule's structure and properties, with computational models helping to interpret experimental data.
Chemical Engineering and Organic Synthesis: Collaborations can focus on scaling up the synthesis of the compound and developing efficient purification processes, which would be crucial for its potential use in materials applications.
Q & A
Q. What are the standard synthetic protocols for 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted anthracene derivatives under reflux conditions. Key steps include:
- Use of sodium dithionite as a reducing agent in ethanolic potassium hydroxide .
- Purification via recrystallization from benzene or toluene .
- Monitoring reaction progress using TLC and optimizing catalyst loading (e.g., dimethyl sulfate for methylation) .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cyclization | Na₂S₂O₄, KOH/EtOH, reflux | 5 hrs | ~60% |
| Methylation | (CH₃)₂SO₄, 80°C | 3 hrs | ~75% |
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- GC-MS : For molecular weight confirmation and purity analysis (NIST database cross-referencing) .
- Single-crystal X-ray diffraction : Definitive structural elucidation (mean C–C bond length: 0.002 Å; R factor ≤ 0.05) .
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .
- Avoid direct contact with skin/eyes; implement spill containment protocols .
- Store in inert, airtight containers away from oxidizers .
Q. How to design a preliminary bioactivity screening for derivatives?
- Methodological Answer :
- Use in silico docking (e.g., AutoDock Vina) to predict binding affinity against target proteins .
- Validate with in vitro assays (e.g., enzyme inhibition) and compare with standard molecules (e.g., doxorubicin) .
Advanced Research Questions
Q. How to resolve discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-validate using complementary techniques:
- X-ray crystallography for absolute configuration .
- High-resolution MS for molecular formula confirmation .
- Re-run NMR under varying solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
Q. What strategies optimize reaction yields in complex acridinone syntheses?
- Methodological Answer :
- Apply Design of Experiments (DoE):
- Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst ratios .
- Use continuous flow systems to enhance reproducibility and reduce side reactions .
Q. How to integrate computational models with experimental data for derivative design?
- Methodological Answer :
- Perform molecular dynamics simulations (e.g., GROMACS) to predict solubility and stability .
- Validate ADME predictions (Lipinski’s Rule of Five) with HPLC-based logP measurements .
Q. How to analyze structure-activity relationships (SAR) using crystallographic data?
- Methodological Answer :
- Overlay X-ray structures of active/inactive derivatives to identify critical pharmacophore motifs .
- Calculate electrostatic potential maps (e.g., Gaussian 09) to correlate substituent effects with bioactivity .
Q. Addressing solubility challenges in biological assays?
- Methodological Answer :
- Use co-solvents (e.g., DMSO ≤ 1% v/v) or formulate as nanoparticles via solvent evaporation .
- Measure solubility via UV-Vis spectroscopy in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
